molecular formula C22H22N2O4S B6572338 ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021254-67-0

ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572338
CAS No.: 1021254-67-0
M. Wt: 410.5 g/mol
InChI Key: KSVWQRGYMRZQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoate ester core linked via an acetamido group to a 1,3-oxazole ring substituted with a 3,4-dimethylphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting agents .

Properties

IUPAC Name

ethyl 3-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(26)17-6-5-7-18(11-17)24-20(25)13-29-22-23-12-19(28-22)16-9-8-14(2)15(3)10-16/h5-12H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWQRGYMRZQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 3,4-dimethylphenyl derivative and an appropriate nitrile or amide precursor under acidic or basic conditions.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic substitution.

    Amidation: The resulting sulfanyl compound is then coupled with an acetamido group through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring and ester groups can be reduced under specific conditions. For example, lithium aluminum hydride can reduce the ester to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxazole ring and the sulfanyl group suggests that it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring could facilitate binding to active sites, while the sulfanyl group might form covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

a) Bromophenyl-Substituted Oxazole Derivatives
  • Example : Ethyl 2-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate (ID: F465-0916)
    • Molecular Formula : C20H17BrN2O4S
    • Molecular Weight : 461.33 g/mol
    • Key Differences : The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects compared to the 3,4-dimethylphenyl group. Bromine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility in aqueous media .
b) Dimethoxyphenyl-Substituted Oxadiazole Derivatives
  • The 3,5-dimethoxyphenyl group offers stronger electron-donating effects than dimethylphenyl, possibly improving interactions with polar residues in target proteins .

Analogues with Varied Linker Groups

a) Pentylthio vs. Sulfanyl Acetamido Linkers
  • Example: I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Structure: A pentylthio (-S-(CH2)5-) linker replaces the sulfanyl acetamido (-S-CH2-C(O)-NH-) group. Impact: The longer aliphatic chain increases hydrophobicity (logP ~3.8 vs.
b) Indole-Modified Oxadiazole Derivatives
  • Example : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
    • Structure : Incorporation of an indole moiety introduces aromatic bulk and hydrogen-bonding capability.
    • Impact : The indole group may improve binding to serotoninergic or kinase targets but could limit blood-brain barrier penetration due to increased polarity .

Key Observations :

  • The target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric effects, contributing to its moderate antibacterial activity.
  • Bromine and methoxy substituents enhance target specificity but may compromise solubility or metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.